质谱通道分离度:4-Chloro-3-methylphenol-2,6-d2 提供比D3类似物更低的同位素干扰风险
在质谱检测中,4-Chloro-3-methylphenol-2,6-d2 (D2) 与未标记的 4-氯-3-甲基苯酚 (D0) 之间存在 +2 Da 的质量差异。相比质量差为 +3 Da 的 4-Chloro-3-methylphenol-d3 (CAS 1919871-85-4) ,D2 内标的 [M+H]+ 同位素峰与 D0 分析物的天然 [M+H+2]+ 同位素峰重叠的风险更低 [1]。
| Evidence Dimension | Mass Shift (Da) |
|---|---|
| Target Compound Data | +2 Da (vs. unlabeled PCMX) |
| Comparator Or Baseline | 4-Chloro-3-methylphenol-d3: +3 Da (vs. unlabeled PCMX) |
| Quantified Difference | The +2 Da shift of the D2 compound minimizes overlap with the natural M+2 isotope peak of the unlabeled analyte compared to a D3 internal standard. |
| Conditions | MS analysis, [M+H]+ ion monitoring |
Why This Matters
对于氯含量较高的化合物,选择质量差为+2 Da的氘代内标,是避免内标与分析物信号交叉干扰的关键策略,直接影响定量准确性。
- [1] MedChemExpress. 稳定同位素——如何玩转质谱内标定量. View Source
